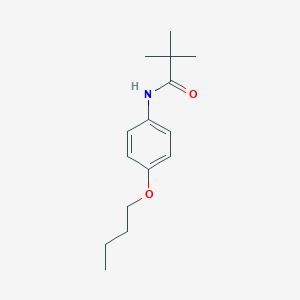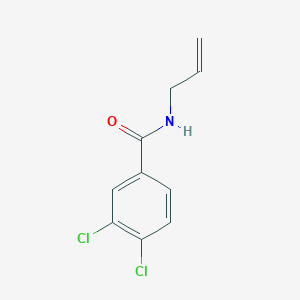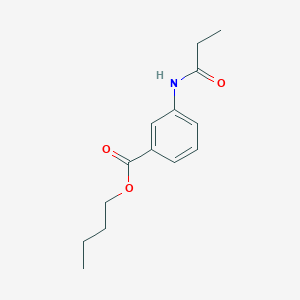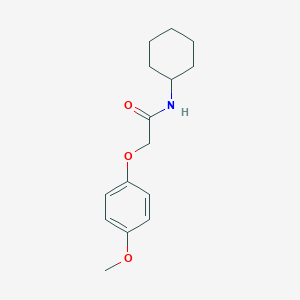
N-(4-methylphenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-propoxybenzamide, also known as flunarizine, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1960s and has since been used for the treatment of migraines, vertigo, and other neurological disorders.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-2-propoxybenzamide is not fully understood. However, it is believed to work by blocking the influx of calcium ions into cells, which can lead to the relaxation of smooth muscle tissue and the inhibition of neurotransmitter release. This, in turn, can help to reduce the symptoms of migraines and other neurological disorders.
Biochemical and Physiological Effects:
Flunarizine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of migraines, improve balance and coordination in patients with vertigo, and reduce the symptoms of other neurological disorders. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Flunarizine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its effects are well-documented. In addition, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
Orientations Futures
There are a number of future directions for research on N-(4-methylphenyl)-2-propoxybenzamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be effective in the treatment of certain types of cancer. In addition, it may be useful in the treatment of cardiovascular disease and other inflammatory disorders. Further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-2-propoxybenzamide involves the reaction between 4-methylacetophenone and 2-propoxybenzoyl chloride in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The process is relatively straightforward and has been well-documented in the literature.
Applications De Recherche Scientifique
Flunarizine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of migraines, vertigo, and other neurological disorders. In addition, it has been investigated for its potential use in the treatment of cancer, cardiovascular disease, and inflammatory disorders.
Propriétés
Nom du produit |
N-(4-methylphenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-7-5-4-6-15(16)17(19)18-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clé InChI |
QOCPMWHFFQZCBW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)










